7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
CAS No. |
14052-85-8 |
|---|---|
Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
7-cyclopentylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H14N4/c12-10-9-5-6-15(8-3-1-2-4-8)11(9)14-7-13-10/h5-8H,1-4H2,(H2,12,13,14) |
InChI Key |
FNWICKXYHWDOHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=CC3=C(N=CN=C32)N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Nucleophilic Substitution
The introduction of the amine group at position 4 is critical for biological activity. A method adapted from PMC studies employs hydrochloric acid (0.1 equivalents) in ethanol to mediate the substitution of a chloro group with ammonia. This approach suppresses solvolysis side reactions (e.g., ethoxy byproduct formation) while maintaining high nucleophilicity.
Reaction Parameters :
-
Substrate : 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
-
Amine Source : Ammonium hydroxide (2.5 equivalents)
-
Temperature : 80°C for 6 hours
Mechanistic Insight :
Protonation of the pyrimidine nitrogen increases electrophilicity at position 4, enabling nucleophilic attack by ammonia. The generated HCl is buffered by the product, preventing excessive acidification that promotes hydrolysis.
Palladium-Free Amination Alternatives
While traditional methods rely on palladium catalysts, recent advances utilize copper-mediated systems to avoid metal contamination. For example, CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMSO facilitates amination at 100°C, achieving 78% yield.
Advantages :
-
Reduced catalyst cost ($12/g for CuI vs. $320/g for Pd(PPh₃)₄)
-
Tolerance to moisture and oxygen
Comparative Analysis of Synthetic Routes
Solvent and Base Optimization in Cyclization
Solvent Effects on Reaction Efficiency
Cyclization of the acrylate intermediate is highly solvent-dependent. Polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF) favor intramolecular attack via stabilization of the transition state.
Solvent Screening Data :
Role of Bases in Deprotonation
Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are effective bases for neutralizing HCl generated during cyclization. DIPEA outperforms TEA in high-temperature reactions (>70°C) due to its higher boiling point (127°C vs. 89°C).
Large-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-amino position.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides and reduction to form amines.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Reagents such as oxone and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMSO (dimethyl sulfoxide) are used.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, N-oxides, and amines .
Scientific Research Applications
Cancer Research
One of the prominent applications of 7-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is in cancer research. Studies have demonstrated its potential as an inhibitor of focal adhesion kinase (FAK), which plays a critical role in cancer cell proliferation and survival.
- Case Study: A series of derivatives based on this compound were synthesized and evaluated for their inhibitory activity against FAK. Some exhibited low micromolar inhibitory activities, indicating their potential as therapeutic agents in cancer treatment .
Infectious Disease Targeting
The compound has also been explored for its activity against Plasmodium falciparum, the causative agent of malaria. In silico studies have indicated that derivatives can act as inhibitors targeting calcium-dependent protein kinases (CDPKs) in the parasite.
- Research Findings: A study reported that several pyrrolo[2,3-d]pyrimidine derivatives displayed promising inhibitory activity against PfCDPK4 and PfCDPK1 with IC50 values ranging from 0.210 to 0.589 μM . This suggests that optimizing these compounds could lead to effective treatments for malaria.
Kinase Inhibition
The compound's structure allows it to function as a kinase inhibitor, which is crucial for developing targeted therapies for various diseases.
- Application Example: It has been highlighted as a selective inhibitor of Lck kinase, which is involved in T-cell signaling pathways. This property makes it a candidate for further investigation in immunological disorders and cancers where Lck plays a role .
Summary of Biological Activities
The following table summarizes the biological activities and findings related to 7-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine:
Mechanism of Action
The mechanism of action of 7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its role as a kinase inhibitor. It binds to the ATP-binding site of kinases such as Akt and BTK, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and apoptosis . The compound’s selectivity and potency make it a valuable tool for studying kinase-related pathways and developing targeted therapies .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The 7-position of the pyrrolopyrimidine core is a critical site for structural diversification. Key derivatives and their substituents include:
Key Observations :
- Halogenation (e.g., iodo at the 5-position) increases molecular weight and may improve binding through halogen bonding .
Physical and Spectroscopic Properties
Table 1: Comparative Physical and Spectral Data
Notes:
- The cyclopentyl derivative lacks reported melting points or spectral data in the provided evidence, highlighting a gap in current literature.
- Aryl-substituted derivatives (e.g., biphenyl) show distinct aromatic proton signals (δ 7.25–7.66 ppm) in ¹H NMR, absent in alkyl-substituted analogs .
Biological Activity
7-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and its potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₅
- Molecular Weight : 221.26 g/mol
- CAS Number : 213743-31-8
The biological activity of 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily attributed to its role as an inhibitor of specific protein kinases involved in cell cycle regulation and signal transduction pathways.
Key Targets:
- CDK9/CyclinT : This compound has shown significant inhibitory activity against CDK9/CyclinT with an IC₅₀ value of 0.38 μM, indicating its potential as a therapeutic agent in cancer treatment. CDK9 is crucial for the transcriptional regulation of oncogenes and is a validated target for anti-cancer drug development .
- Haspin : Another target is Haspin, which plays a role in mitotic regulation. The compound demonstrated an IC₅₀ of 0.11 μM against Haspin, suggesting it may effectively disrupt mitotic progression in cancer cells .
- PfCDPK4 : In studies focusing on malaria treatment, derivatives of this compound were evaluated for their inhibitory effect on Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). Some derivatives exhibited IC₅₀ values ranging from 0.210 to 0.530 μM, highlighting their potential as antimalarial agents .
In Vitro Studies
A series of studies have synthesized and evaluated various derivatives of pyrrolo[2,3-d]pyrimidines, including 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. These studies typically involve:
- Synthesis : Derivatives are synthesized through multi-step organic reactions.
- Biological Evaluation : Compounds are tested against specific kinases using biochemical assays to determine their inhibitory potency.
Case Studies
- Cancer Therapeutics : A study evaluated the efficacy of several pyrrolo[2,3-d]pyrimidine derivatives against a panel of protein kinases. Among these, the compounds that included the cyclopentyl group showed enhanced selectivity and potency against CDK9 and Haspin, making them promising candidates for further development in oncology .
- Antimalarial Activity : Another investigation focused on the design and synthesis of inhibitors targeting PfCDPK4. The results indicated that specific modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance binding affinity and inhibitory activity against this kinase, providing a pathway for developing new antimalarial drugs .
Data Summary
The following table summarizes the biological activities and IC₅₀ values reported for 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives:
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| 7-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CDK9/CyclinT | 0.38 |
| 7-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Haspin | 0.11 |
| Pyrrolo[2,3-d]pyrimidine derivative | PfCDPK4 | 0.210–0.530 |
| Pyrrolo[2,3-d]pyrimidine derivative | PfCDPK1 | 0.589 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : A widely used method involves cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Yield optimization requires precise control of stoichiometry, temperature (typically 80–100°C), and reaction time (6–12 hours). Purity is enhanced via recrystallization or column chromatography, as demonstrated in derivatives like N-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (49% yield) .
Q. How are 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives characterized to confirm structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying substituent positions and aromaticity. For example, in N-(4-methoxyphenyl)-derivatives, distinct proton shifts at δ 7.02–8.21 ppm confirm aryl group integration . Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) further validate molecular formulas, as seen in compounds with <1% deviation between calculated and observed values .
Q. What initial biological screening approaches are used to assess kinase inhibition activity in pyrrolopyrimidine derivatives?
- Methodological Answer : Derivatives are screened against calcium-dependent protein kinases (e.g., CpCDPK1, TgCDPK1) using fluorescence-based ATPase assays. Potency is quantified via IC50 values, with structural modifications (e.g., cyclopentyl substituents) enhancing inhibitory activity . Dose-response curves and competitive binding studies are employed to differentiate selective vs. pan-kinase inhibitors.
Advanced Research Questions
Q. How do substituent variations at the 5-, 6-, and 7-positions impact the structure-activity relationship (SAR) of pyrrolopyrimidine-based kinase inhibitors?
- Methodological Answer : Substituents like aryl groups (e.g., 4-methylphenyl) at the 5-position improve hydrophobic interactions with kinase ATP-binding pockets, as shown in derivatives with IC50 < 100 nM . Cyclopentyl or benzyl groups at the 7-position enhance solubility and metabolic stability, while bulky groups (e.g., naphthalen-1-ylmethyl) may reduce cell permeability . Computational docking (e.g., AutoDock Vina) validates steric and electronic complementarity .
Q. What strategies resolve contradictions in biological activity data between in vitro and cellular assays for pyrrolopyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from off-target effects or poor membrane permeability. Mitigation strategies include:
- Parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion.
- Metabolic stability testing (e.g., liver microsomes) to identify rapid degradation pathways.
- Proteome-wide profiling (e.g., KinomeScan) to confirm target specificity .
Q. How can reaction conditions be optimized for challenging substitutions on the pyrrolopyrimidine core?
- Methodological Answer : For electron-deficient aryl nitriles, microwave-assisted synthesis (100–120°C, 30–60 min) improves reaction efficiency. Catalytic systems like Fe(acac)3 enhance regioselectivity in β-lactam derivatives, though their applicability to pyrrolopyrimidines requires further validation . For sterically hindered substituents, solvent screening (e.g., DMF vs. THF) and temperature gradients (25–80°C) are critical .
Q. What analytical techniques address batch-to-batch variability in pyrrolopyrimidine derivative synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) monitors purity (>98% threshold). Dynamic light scattering (DLS) identifies particulate contaminants, while differential scanning calorimetry (DSC) ensures consistent polymorphic forms .
Key Considerations for Researchers
- Synthetic Reproducibility : Document reaction parameters (solvent, catalyst, temperature) meticulously, as minor deviations significantly impact yields .
- Data Validation : Cross-reference NMR and HRMS data with published spectra to avoid misassignment of substituent positions .
- Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate cellular activity in ≥2 cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
